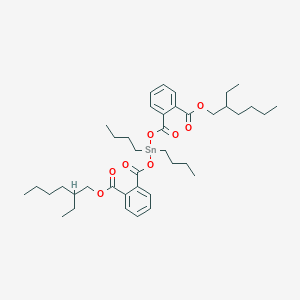
1-Eicosanol, hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Eicosanol, hydrogen phosphate is a chemical compound derived from 1-Eicosanol, a long-chain fatty alcohol. This compound is known for its unique properties and potential applications in various scientific fields. The molecular formula of 1-Eicosanol is C20H42O, and when combined with hydrogen phosphate, it forms a compound with distinct characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Eicosanol can be synthesized through the reduction of arachidic acid or its esters. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 1-Eicosanol, hydrogen phosphate involves the esterification of 1-Eicosanol with phosphoric acid. This process requires precise control of temperature and pH to ensure the formation of the desired product. The reaction is typically catalyzed by acidic or basic catalysts, depending on the specific industrial setup.
Análisis De Reacciones Químicas
Types of Reactions: 1-Eicosanol, hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 1-Eicosanol can be oxidized to form eicosanoic acid.
Reduction: The compound can be reduced to form eicosane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Eicosanoic acid.
Reduction: Eicosane.
Substitution: Various substituted eicosanol derivatives.
Aplicaciones Científicas De Investigación
1-Eicosanol, hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of 1-Eicosanol, hydrogen phosphate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with specific enzymes, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
1-Octadecanol: Another long-chain fatty alcohol with similar properties but shorter carbon chain.
1-Docosanol: A longer-chain fatty alcohol with similar applications in medicine and industry.
1-Hexadecanol: A shorter-chain fatty alcohol used in similar industrial applications.
Uniqueness: 1-Eicosanol, hydrogen phosphate stands out due to its specific chain length and the presence of the hydrogen phosphate group, which imparts unique chemical and physical properties. This makes it particularly useful in specialized applications where other fatty alcohols may not be as effective.
Propiedades
Número CAS |
42714-98-7 |
|---|---|
Fórmula molecular |
C40H83O4P |
Peso molecular |
659.1 g/mol |
Nombre IUPAC |
diicosyl hydrogen phosphate |
InChI |
InChI=1S/C40H83O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-43-45(41,42)44-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3,(H,41,42) |
Clave InChI |
XFANRJNPWHYBMX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















